molecular formula C11H12N2O2 B12910331 4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 65419-18-3

4-(Hydroxymethyl)-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12910331
CAS No.: 65419-18-3
M. Wt: 204.22 g/mol
InChI Key: FVKCOHBEVKUQRC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and subsequent hydroxymethylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

    Reduction: Formation of 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazolidin-5(4H)-one.

    Substitution: Formation of various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the methyl group, which can influence its physical and chemical properties.

Uniqueness

4-(Hydroxymethyl)-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65419-18-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(hydroxymethyl)-4-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-11(8-14)7-12-13(10(11)15)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3

InChI Key

FVKCOHBEVKUQRC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)CO

Origin of Product

United States

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